molecular formula C27H25N3NiO3+ B13671622 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)

2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)

Cat. No.: B13671622
M. Wt: 498.2 g/mol
InChI Key: WAUGCPLJRYNHRZ-JIDHJSLPSA-L
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Description

2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) is a complex organic compound that features a nickel ion coordinated with a multi-ligand system This compound is notable for its intricate structure, which includes a pyrrolidine ring, benzyl groups, and phenylmethylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) typically involves multiple steps:

    Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of the pyrrolidine derivative.

    Coordination with Nickel: The synthesized pyrrolidine derivative is then coordinated with a nickel salt, such as nickel(II) chloride, under specific reaction conditions to form the desired nickel complex.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center, which can transition between different oxidation states.

    Reduction: Reduction reactions can also occur, potentially reducing the nickel center from +3 to +2 or +1 states.

    Substitution: The compound can participate in substitution reactions, where ligands around the nickel center can be replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines, amines, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state complexes.

Scientific Research Applications

2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) exerts its effects involves coordination chemistry principles. The nickel center can form stable complexes with various ligands, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) lies in its specific ligand arrangement and the presence of nickel in a +3 oxidation state. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H25N3NiO3+

Molecular Weight

498.2 g/mol

IUPAC Name

2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m0./s1

InChI Key

WAUGCPLJRYNHRZ-JIDHJSLPSA-L

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3]

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3]

Origin of Product

United States

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